Pantothenamide
Description
Properties
CAS No. |
7757-97-3 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,5-12)7(14)8(15)11-4-3-6(10)13/h7,12,14H,3-5H2,1-2H3,(H2,10,13)(H,11,15) |
InChI Key |
AMMYIDAXRNSZSJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)N)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)N)O |
melting_point |
114 - 116 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Coupling of D-Pantolactone with Amines
A common approach starts with D-pantolactone, which is reacted with an amine to form the pantothenamide structure. For example, N-substituted pantothenamides are synthesized by coupling D-pantolactone derivatives with alkyl amines using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- The reaction is typically performed in solvents like acetonitrile/water mixtures or dimethylformamide (DMF).
- Reaction monitoring is done by LC-MS or HPLC.
- Deprotection steps (e.g., removal of p-anisaldehyde acetals) are conducted using acidic conditions such as acetic acid in the presence of water to yield the final pantothenamides.
Protecting-Group-Free Synthesis
A recent advancement is a highly regioselective protecting-group-free synthesis of D-pantothenamide analogues, which simplifies the process and improves yield. This method involves:
- Reacting D-pantolactone directly with an amine (e.g., 2-aminopropyl derivatives) in aqueous-organic solvents with bases like sodium carbonate.
- The reaction proceeds under mild conditions (room temperature to reflux) with high conversion.
- Purification is achieved by column chromatography.
- The overall yield reported for this three-step route is approximately 46%, starting from readily available materials.
Asymmetric and Enantiomerically Pure Synthesis
Maintaining the stereochemical integrity of D-pantothenamide is critical. Enantiomerically pure D-pantothenamide can be obtained by:
- Using chiral starting materials such as D-pantolactone.
- Employing asymmetric synthetic methods or resolution techniques such as chiral-phase chromatography or crystallization of chiral salt complexes.
- This ensures the final compound retains the stereochemical configuration of the natural D-(+)-pantothenamide.
Alternative Synthetic Routes and Modifications
- Some methods involve the synthesis of geminal dialkyl derivatives of N-substituted pantothenamides by modifying the geminal dimethyl groups, which can be adapted for pantothenic acid and pantetheine derivatives.
- Phosphorylation steps can be introduced to generate phosphorylated this compound analogues, such as N-pentyl 4-dibenzylphosphothis compound, which require catalytic hydrogenation for deprotection.
- Inverted this compound analogues have been synthesized using carbodiimide-mediated coupling in mixed solvent systems, followed by purification via flash chromatography.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
- The choice of coupling agents and solvents significantly affects yield and purity. Carbodiimide-mediated coupling (EDC, HBTU) is widely used for its efficiency.
- Protecting-group-free methods reduce synthesis complexity and waste, improving scalability.
- Maintaining stereochemical purity is essential for biological activity; thus, chiral resolution or use of enantiomerically pure starting materials is standard practice.
- Side reactions, especially with allyl derivatives, can reduce yield and require careful reaction condition optimization.
- Advanced purification techniques such as flash chromatography and chiral HPLC are necessary to isolate pure compounds.
- Emerging flow chemistry techniques offer potential for process intensification and may be adapted for this compound synthesis.
Chemical Reactions Analysis
Enzymatic Hydrolysis by Pantetheinase
D-Pantothenamide derivatives undergo hydrolysis mediated by pantetheinase, an enzyme that cleaves the amide bond to release primary amines. This reaction reduces their antiplasmodial efficacy but can be counteracted via structural modifications:
-
α-Methylation : Introducing a methyl group adjacent to the amide carbonyl (e.g., α-Me-N-PE-PanAm) reduces hydrolysis rates. Incubation with recombinant human pantetheinase (VNN1) showed 26% hydrolysis after 24 h for α-Me-N-PE-PanAm vs. 96% for unmethylated derivatives .
-
Fluorescamine Assay : Hydrolysis quantification revealed that Albumax II (0.6% w/v) hydrolyzed 37% of compound 12 (200 µM) within 6 h, generating isobutylamine .
Table 1: Hydrolysis Resistance of Modified Pantothenamides
| Compound | % Hydrolyzed after 24 h | IC₅₀ (Plasmodium falciparum) |
|---|---|---|
| N-PE-PanAm | 96% ± 9% | 6,200 nM |
| α-Me-N-PE-PanAm | 26% ± 2% | 52 nM |
| Data sourced from |
Phosphorylation by Pantothenate Kinase (PanK)
D-Pantothenamide is phosphorylated by Plasmodium falciparum PanK (Cab1), a critical step in CoA biosynthesis inhibition:
-
Kinase-Glo Assay : Phosphorylation of α-PanAm by Cab1 reduced ATP levels by 85% (vs. heat-inactivated controls), confirming ATP-dependent phosphorylation .
-
Mass Spectrometry : Detected phosphorylated α-PanAm (m/z 369.1) in reactions with active Cab1, absent in denatured enzyme samples .
Key Findings :
-
Phosphorylation efficiency depends on Cab1 folding state, with mutant enzymes (e.g., Cab1 G351S) showing temperature-sensitive activity .
-
Competitive inhibition by excess pantothenate (100 µM) reverses antiplasmodial effects, confirming target specificity .
Metabolic Conversion to Coenzyme A (CoA) Analogues
D-Pantothenamide derivatives are metabolized into CoA-antimetabolites, disrupting acetyl-CoA synthesis:
-
Metabolite Identification : MMV693183, a clinical-stage this compound, forms CoA-PanAm, which inhibits acetyl-CoA synthetase (AcAS) with submicromolar potency .
-
Enzymatic Targets : CoA-PanAm inhibits AcAS (PF3D7_0627800) and acyl-CoA synthetase 11 (ACS11), critical for lipid metabolism in P. falciparum .
Table 2: CoA Pathway Metabolites of Pantothenamides
| Precursor | Metabolite | Target Enzyme | IC₅₀ (nM) |
|---|---|---|---|
| MMV693183 | CoA-PanAm | AcAS | 4.2 |
| α-PanAm | 4’-P-PanAm | PanK | 20 ± 2 |
| Data compiled from |
Structural Modifications and Activity Relationships
Structural alterations in the this compound backbone influence enzymatic resistance and potency:
-
β-Alanine Replacement : α-PanAm (glycine substitution) and HoPanAm (γ-aminobutyric acid substitution) reduce pantetheinase susceptibility by displacing the scissile amide bond .
-
Phenethylamine Substitution : N-PE-PanAm derivatives with α-methylation show 120-fold higher potency (IC₅₀ = 52 nM) in fresh medium compared to unmethylated analogues .
Key Data :
-
In fresh medium, HoPanAm-30 exhibits IC₅₀ = 4.7 µM, while n-PanAm-30 is inactive (IC₅₀ > 200 µM) .
-
Competitive assays with 100 µM pantothenate increase α-PanAm IC₅₀ by 40-fold, confirming on-target activity .
Stereochemical Impact on Reactivity
Stereochemistry at the quaternary carbon influences enzymatic interactions:
-
2R,3R-anti vs. 2S,3R-syn : Anti-diastereomers (e.g., geminal dialkyl derivatives) exhibit higher diastereomeric ratios (>99:1) and stability under physiological conditions .
-
Frater-Seebach Alkylation : L-malic acid-derived syn isomers show distinct metabolic stability compared to D-malic acid-derived anti isomers .
Scientific Research Applications
Antimalarial Activity
D-Pantothenamide and its derivatives have shown promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Notably, the compound MMV693183 has been identified as a potent antimalarial agent with improved metabolic stability and efficacy in preclinical models.
Key Findings:
- Efficacy : MMV693183 demonstrated low nanomolar potency against both asexual blood stages and gametocytes of P. falciparum and P. vivax .
- Mechanism of Action : The compound targets acetyl-CoA synthetase, inhibiting crucial metabolic pathways in the parasite .
Data Table: Antimalarial Potency of D-Pantothenamide Derivatives
| Compound | IC50 (nM) | Target Pathway | Notes |
|---|---|---|---|
| MMV693183 | <10 | Acetyl-CoA Synthetase | High potency against multiple strains |
| α-PanAm | 29 | Pantothenate Kinase | Effective against chloroquine-sensitive strains |
| N-PE-PanAm | 52 | Pantothenate Kinase | Resistant to degradation |
Antibiotic Properties
D-Pantothenamide analogs have also been explored for their antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria such as staphylococci and streptococci.
Key Findings:
- Stability : Novel stable inverted pantothenamides have been synthesized that maintain antibacterial activity while being resistant to degradation in biological fluids .
- Activity : These compounds exhibit low micromolar concentrations effective against resistant bacterial strains .
Data Table: Antibacterial Activity of D-Pantothenamide Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria | Stability Notes |
|---|---|---|---|
| CXP18.6-012 | 5 µM | Staphylococcus aureus | Plasma-stable |
| N7-Pan | 10 µM | Streptococcus pneumoniae | Instability in biological fluids |
Mechanistic Studies
Research has focused on understanding the mechanisms through which D-Pantothenamide exerts its effects on pathogens. Studies indicate that these compounds inhibit key enzymes involved in coenzyme A biosynthesis, which is essential for various metabolic processes in both bacteria and parasites.
Key Findings:
- Inhibition of Enzymatic Activity : D-Pantothenamide derivatives significantly reduce the phosphorylation of pantothenate by pantothenate kinase in P. falciparum, indicating a competitive inhibition mechanism .
- Target Specificity : The compounds show selective inhibition without affecting human cells, highlighting their potential for therapeutic use .
Mechanism of Action
Pantothenamides exert their effects by targeting the biosynthesis of coenzyme A. They act as competitive inhibitors of pantothenate kinase, the first enzyme in the coenzyme A biosynthesis pathway. By inhibiting this enzyme, pantothenamides prevent the conversion of pantothenic acid to coenzyme A, thereby disrupting essential metabolic processes in bacteria and parasites .
Comparison with Similar Compounds
Table 1: Comparative Analysis of D-Pantothenamide and Analogues
Key Observations :
- Metabolic Stability : D-Pantothenamide’s amide group reduces susceptibility to enzymatic hydrolysis compared to D-pantothenic acid, extending its functional half-life in food matrices .
- Bioavailability : Sodium D-Pantothenate exhibits higher solubility and absorption rates than the free acid form, making it preferable for injectable formulations .
- Therapeutic Utility: D-Pantethine’s disulfide bridge enables unique redox activity, targeting lipid metabolism pathways, whereas D-Pantothenol’s alcohol group enhances skin permeability in topical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
